molecular formula C12H18F2N4O B2397490 3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine CAS No. 2101196-95-4

3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Cat. No. B2397490
M. Wt: 272.3
InChI Key: WYJFDJXXJASHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The binding affinity and specificity of this compound towards different enzymes depend on the structure and functional groups present in the enzyme active site.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine depend on the target enzyme and the disease state. For example, inhibition of DPP-4 by this compound can lead to increased insulin secretion and decreased blood glucose levels in diabetic patients. Similarly, inhibition of GSK-3β can lead to the prevention of neurodegeneration in Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in lab experiments include its high potency and selectivity towards certain enzymes, which can lead to the development of more effective and specific drugs for various diseases. However, the limitations include its potential toxicity and off-target effects, which need to be carefully evaluated before its use in clinical trials.

Future Directions

The future directions for research on 3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine include the development of more potent and selective inhibitors for different enzymes, the evaluation of its efficacy and safety in animal models and clinical trials, and the identification of novel targets for this compound. Additionally, the use of this compound as a tool for studying enzyme function and regulation can also be explored.
In conclusion, 3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound and its role in the development of novel drugs for various diseases.

Synthesis Methods

The synthesis of 3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves the reaction of 1-(2,2-difluoroethyl)-3-(hydroxymethyl)pyrazole with azepan-1-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then purified using various chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit inhibitory activity against certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β), which are involved in various diseases such as diabetes and Alzheimer's disease.

properties

IUPAC Name

[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N4O/c13-10(14)8-18-7-9(15)11(16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJFDJXXJASHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

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